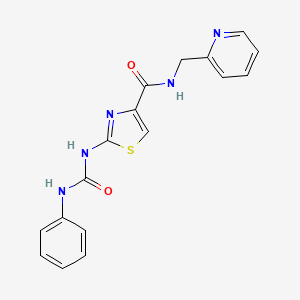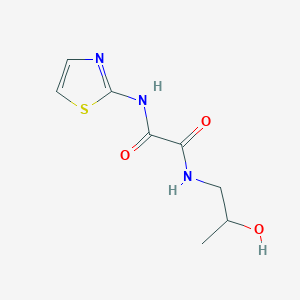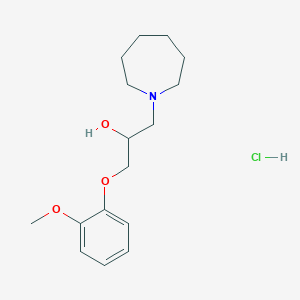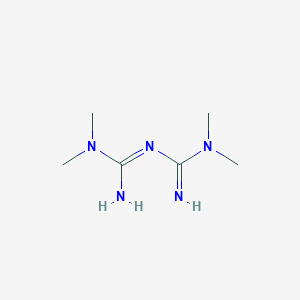
2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thiazole derivative and has been found to possess various biological activities, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazole-based pyridine derivatives, including variations related to the compound of interest, have been investigated for their potential as corrosion inhibitors for mild steel. Experimental approaches involving gravimetric, potentiodynamic polarization, and electrochemical impedance techniques have highlighted these compounds' effectiveness in protecting steel surfaces in acidic environments. The study suggests that these compounds act primarily as anodic inhibitors, with their efficiency directly related to concentration and inversely related to temperature. This research indicates the potential application of such compounds in extending the life of metal structures and components by mitigating corrosion processes (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, H. C. Tandon, 2016).
Antimicrobial and Antituberculosis Activity
Several studies have synthesized and evaluated thiazole and pyridine derivatives for their antimicrobial and antituberculosis activities. These compounds exhibit promising inhibition against various microbial strains, including Mycobacterium tuberculosis, highlighting their potential use in developing new antimicrobial agents. Notably, the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors based on thiazole-aminopiperidine hybrid analogues demonstrated significant inhibition, showcasing the therapeutic potential of such derivatives in treating tuberculosis (V. U. Jeankumar et al., 2013).
Antitumor Activities
Research into pyridine thiazole derivatives has also extended into the realm of antitumor activity. The synthesis and investigation of zinc(II) complexes with pyridine thiazole derivatives have shown that these complexes exhibit significant antitumor activity against certain cancer cell lines. These findings suggest that the structural components of these compounds could be optimized to develop novel antitumor agents with high specificity and efficacy (Zou Xun-Zhong et al., 2020).
Synthesis and Chemical Properties
The chemical synthesis of related thiazole and pyridine derivatives has been extensively studied, revealing insights into their properties and potential applications in various domains, including pharmaceuticals and materials science. These synthetic pathways and the resultant compounds' properties lay the groundwork for further exploration and application of such chemicals in diverse fields (A. Mariappan et al., 2016).
Propiedades
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-13-8-4-5-9-18-13)14-11-25-17(21-14)22-16(24)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOBALMVQLMIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)
![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)




![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)
![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)
